3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
Description
3-(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin core with two thiazole rings, one substituted with a 4-chlorophenyl group. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The integration of thiazole moieties enhances structural complexity and bioactivity, as thiazoles are recognized for their antimicrobial, antitumor, and anti-inflammatory effects . This compound is synthesized through multistep reactions involving acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one, followed by coupling with 4-(4-chlorophenyl)-1,3-thiazole derivatives . Its structure has been validated via spectroscopic methods (NMR, FTIR) and single-crystal X-ray diffraction, revealing planar thiazole and coumarin systems with intermolecular hydrogen bonding stabilizing the crystal lattice .
Properties
IUPAC Name |
3-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUHEUIFOZPWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-(2-((4-(4-chlorophenyl)thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one, is a thiazole derivative. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives can inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to potential anticancer activity.
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways and enzymes, and they can stimulate or block receptors in biological systems.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including anticancer activity. For instance, some thiazole derivatives have shown growth inhibition activity against various human tumor cell lines.
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the thiazole ring, which is highly reactive due to the presence of an acidic proton at C-2. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of effects on cells, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biological Activity
The compound 3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one , often referred to as a thiazole-coumarin hybrid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.91 g/mol. The structure consists of a coumarin backbone linked to thiazole rings, which are known for their diverse biological activities.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole-coumarin hybrids exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. These compounds can disrupt critical signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways .
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Case Studies :
- A study conducted by Emami and Dadashpour (2015) demonstrated that coumarin derivatives possess the ability to regulate multiple cellular pathways related to cancer progression. This includes kinase inhibition and cell cycle arrest mechanisms .
- Another investigation highlighted that specific thiazole derivatives showed potent antiproliferative activity against liver carcinoma cell lines (HEPG2) and other cancer types, indicating the potential for these compounds in cancer therapy .
Antimicrobial Activity
Thiazole derivatives have also been reported to exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes:
- Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial cell wall synthesis and interference with protein synthesis .
- Research Findings : A systematic review indicated that several thiazole derivatives demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial effects .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Anticancer Activity :
- Target Compound: Preliminary studies suggest inhibitory effects on breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, though quantitative IC₅₀ data are pending .
- Nortopsentin Analogs: Derivatives like 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles showed <50% cell growth at 10⁻⁵ M against HCT-116, MDA-MB-435, and MCF-7 lines .
- Thiazole-Pyrazolines: Compounds with 4-chlorophenyl groups exhibited IC₅₀ values of 6.8–12.3 µM against MCF-7, outperforming non-chlorinated analogs .
Anti-inflammatory Activity :
Antioxidant Activity :
- Thiazole-pyrazole hybrids with 4-chlorophenyl groups (e.g., compound 82f) showed IC₅₀ values of 63.11 µg/mL in DPPH assays, comparable to ascorbic acid .
Physicochemical and Pharmacokinetic Properties
- Crystallography: The target compound’s crystal structure (Pna2₁ space group) features planar thiazole and coumarin systems, with hydrogen bonding (O–H⋯N, N–H⋯O) enhancing stability . In contrast, 3-(2-(4-methylphenylamino)thiazol-4-yl)-2H-chromen-2-one crystallizes in orthorhombic Pna21 with tighter π-π stacking .
- Solubility : The 4-chlorophenyl group reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogs, necessitating formulation optimization .
- Metabolic Stability : Thiazole rings resist oxidative degradation better than furan or pyrrole analogs, as evidenced by microsomal assays .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for reproducibility?
The compound can be synthesized via a two-component reaction protocol involving 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted anilines in ethanol under reflux conditions. Key steps include maintaining a 1:1 molar ratio and using elemental analysis, UV-vis, FTIR, and NMR spectroscopy for structural validation . For derivatives, methods like DMF-mediated reflux with aryl isothiocyanates or bromoacetyl intermediates are employed, followed by recrystallization (ethanol) to ensure purity .
Q. How is the structural characterization of this compound and its derivatives validated?
Structural validation combines spectroscopic techniques (FTIR, H/C NMR, ESI-MS) and X-ray crystallography. Single-crystal X-ray diffraction (e.g., orthorhombic space group Pna2) provides precise bond lengths, angles, and packing arrangements. Software like SHELXL refines crystallographic data, with validation via R-factor analysis (e.g., R = 0.038 in ) .
Q. What spectroscopic techniques are essential for identifying functional groups and tautomeric forms?
FTIR confirms lactone C=O (1720–1730 cm) and C=N (1600–1638 cm) groups. H NMR detects aromatic protons (δ 6.6–8.2 ppm) and substituents like OCH (δ 3.7 ppm). ESI-MS validates molecular weight (e.g., m/z 461 [M+H]), while C NMR assigns sp/sp carbons. Tautomeric equilibria (e.g., thione-thiol) are resolved via combined NMR and X-ray data .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in thiazole-coumarin hybrid synthesis?
Low yields often stem from steric hindrance at the thiazole-methyl coupling site. Optimization strategies include:
- Using polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Catalyzing with Cu(I) salts for Ullmann-type couplings.
- Employing microwave-assisted synthesis to reduce reaction time (e.g., 1 hr vs. 24 hr conventional) .
Q. What crystallographic challenges arise in resolving structures with multiple heterocyclic rings, and how are they addressed?
Challenges include disorder in thiazole-methyl groups and weak diffraction due to crystal twinning. Solutions:
Q. How do intermolecular interactions influence the compound’s solid-state properties and solubility?
Hydrogen-bonding networks (e.g., N–H···O, C–H···π) stabilize crystal packing, as shown by graph set analysis (e.g., R_2$$^2(8) motifs in ). These interactions reduce solubility in nonpolar solvents but enhance thermal stability. Solubility can be modulated via methoxy or nitro substituents, which disrupt packing .
Q. What methodologies are used to resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial or antioxidant assays often arise from variations in:
- Bacterial strains (Gram-positive vs. Gram-negative).
- Assay conditions (aerobic vs. anaerobic).
- Compound purity (validate via HPLC ≥95%). Cross-validation using standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC) improves reproducibility .
Q. How can computational modeling complement experimental data in SAR studies?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or DNA gyrase. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with antioxidant activity. MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
